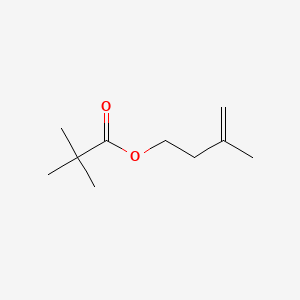

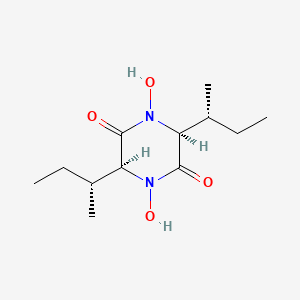

![molecular formula C10H13N3 B561316 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine CAS No. 108274-97-1](/img/structure/B561316.png)

1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Benzo[d]imidazole is a class of organic compounds that contain a benzene fused to an imidazole ring . They are used in a variety of applications, including as building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis route for “1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine” would depend on the specific functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The presence of the imidazole ring can impart unique chemical properties to these compounds.

Chemical Reactions Analysis

1H-benzo[d]imidazole derivatives can participate in a variety of chemical reactions, depending on the specific functional groups present in the molecule. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary widely depending on their specific structure. For example, their solubility, melting point, and boiling point can all be influenced by the specific functional groups present in the molecule .

Applications De Recherche Scientifique

Antitumor Activity

Imidazole derivatives, including our compound of interest, have shown promise as potential antitumor agents. Researchers have synthesized various analogs and evaluated their efficacy against different cancer cell lines. These compounds exhibit cytotoxic effects and apoptosis-inducing properties, making them valuable candidates for further investigation in cancer therapy .

Single-Molecule Magnets (SMMs)

Practically significant materials prepared from (benzo[d]imidazol-2-yl)methanols include Co(II) cubane complexes behaving as single-molecule magnets (SMMs). These complexes exhibit intriguing magnetic properties, with barriers to spin reversal (Ueff) above 2 K. SMMs have applications in quantum computing and data storage .

Antimicrobial Agents

Certain derivatives of benzo[d]imidazole exhibit antimicrobial activity. Researchers have explored their potential as antibacterial, antifungal, and antiprotozoal agents. These compounds could play a crucial role in combating infectious diseases .

Water Electro-Oxidation Catalysts

A cobalt catalyst derived from (benzo[d]imidazol-2-yl)methanol has been developed for water electro-oxidation at neutral pH. This catalyst shows promising performance, with low overpotential and high turnover frequency. Such catalysts are essential for sustainable energy conversion processes .

Quantum Dots and Fluorophores

Fluorinated derivatives of benzo[d]imidazole serve as red-emitting fluorophores and near-infrared dyes. These compounds exhibit high quantum yields and absorption maxima near 950 nm. Their applications range from bioimaging to optoelectronic devices .

QS Inhibition in Bacterial Communication

Researchers have designed benzo[d]imidazole-based compounds to block quorum sensing (QS) signal reception in bacteria. By inhibiting QS, these molecules reduce the transcription of virulence-related genes, potentially leading to novel antibacterial strategies .

Mécanisme D'action

Target of Action

Imidazole derivatives have been known to interact with various biological targets, including tyrosine kinases .

Mode of Action

It’s worth noting that imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .

Biochemical Pathways

Imidazole derivatives have been known to affect various biochemical pathways, often leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided. It’s also important to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13(2)7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDCAGYQGMMYDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651450 |

Source

|

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108274-97-1 |

Source

|

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the reactions involving 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine described in the research?

A1: The research highlights the use of 1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine as a starting material to synthesize a series of novel benzimidazole derivatives. [] This is significant because benzimidazole derivatives are known for their diverse pharmacological activities, including antibacterial and antifungal properties. By modifying the structure of the parent compound, researchers aim to explore and potentially enhance these activities in the newly synthesized derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

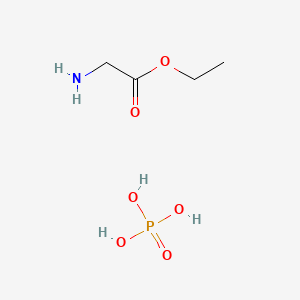

![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)

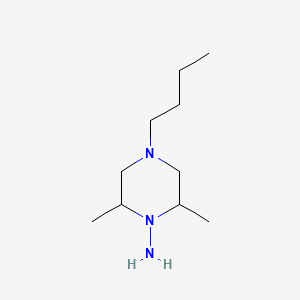

![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)

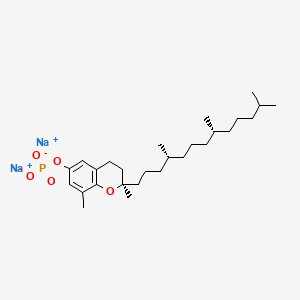

![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)